Product packaging for 3-Bromopiperidin-4-one hydrobromide(Cat. No.:CAS No. 118652-88-3)

3-Bromopiperidin-4-one hydrobromide

Cat. No.: B040560
CAS No.: 118652-88-3
M. Wt: 258.94 g/mol
InChI Key: OEXCMWXGWPQSDP-UHFFFAOYSA-N
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Description

Significance of Halogenated Piperidinone Scaffolds in Target-Oriented Synthesis

Halogenated piperidinone scaffolds are crucial structural motifs in the design and synthesis of a wide array of biologically active molecules. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in many natural products and synthetic pharmaceuticals. The introduction of a halogen atom, such as bromine, onto the piperidinone core significantly enhances its synthetic utility and can profoundly influence the pharmacological properties of the final compound.

The presence of a halogen atom can improve a drug candidate's metabolic stability, lipophilicity, and permeability. nih.govnih.gov Furthermore, the halogen can participate in "halogen bonding," a non-covalent interaction that can contribute to more selective binding to biological targets. nih.gov In the context of target-oriented synthesis, the bromine atom in a 3-bromopiperidinone scaffold serves as a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of complex molecular frameworks. Common reactions involving the bromine atom include nucleophilic substitutions and cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The piperidinone core itself can be synthesized through various methods, including the Dieckmann condensation of dialkyl esters followed by hydrolysis and decarboxylation, or the cyclization of aminoallenes. dtic.mil The strategic placement of the bromine atom at the 3-position of the piperidinone ring provides a reactive site adjacent to the carbonyl group, enabling a range of synthetic manipulations.

Strategic Utility of 3-Bromopiperidin-4-one (B1600526) Hydrobromide as a Key Synthetic Intermediate

3-Bromopiperidin-4-one hydrobromide is a key building block in the synthesis of numerous pharmaceutical compounds. Its hydrobromide salt form enhances its stability and handling. The strategic utility of this compound lies in its bifunctional nature: the ketone and the carbon-bromine bond, which can be manipulated selectively.

A significant application of this compound is in the synthesis of the anticoagulant drug Edoxaban. In a patented process, 3-bromo-1-methyl-piperidin-4-one undergoes a condensation reaction with ethyl thiooxamide to form a key thiazolopyridine intermediate, which is then further elaborated to produce Edoxaban. google.com This synthesis highlights the importance of the 3-bromo-4-piperidone structure in constructing complex heterocyclic systems.

The reactivity of the bromine atom allows for its displacement by various nucleophiles, facilitating the introduction of a wide range of substituents at the 3-position. This versatility is crucial for creating libraries of compounds for drug discovery programs. For instance, it can be used in the synthesis of naratriptan (B1676958) analogues, a class of drugs used to treat migraines. google.com

The synthesis of this compound itself can be achieved through the bromination of the corresponding piperidin-4-one. For example, 1-methyl-piperidin-4-one can be treated with N-bromosuccinimide (NBS) and ammonium (B1175870) acetate (B1210297) to yield 3-bromo-1-methyl-piperidin-4-one. google.com

Below is a table summarizing some of the key chemical properties of related 3-bromopiperidin-4-one derivatives:

PropertyValueSource
Molecular Formula (3-bromo-1-methylpiperidin-4-one)C6H10BrNO nih.gov
Molecular Weight (3-bromo-1-methylpiperidin-4-one)192.05 g/mol nih.gov
Melting Point (3-bromo-1-methylpiperidin-4-one hydrobromide)120-122 °C lookchem.com
Molecular Formula (3-bromo-1-methylpiperidin-4-one hydrobromide)C6H10BrNO.BrH lookchem.com
Molecular Weight (3-bromo-1-methylpiperidin-4-one hydrobromide)272.967 g/mol lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Br2NO B040560 3-Bromopiperidin-4-one hydrobromide CAS No. 118652-88-3

Properties

IUPAC Name

3-bromopiperidin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXCMWXGWPQSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557233
Record name 3-Bromopiperidin-4-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118652-88-3
Record name 3-Bromopiperidin-4-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromopiperidin 4 One Hydrobromide and Its N Substituted Analogs

Direct Bromination Approaches for 3-Bromopiperidin-4-one (B1600526) Hydrobromide Synthesis

The introduction of a bromine atom at the C3 position of the piperidin-4-one scaffold is a key synthetic step that relies on precise control of regioselectivity.

Regioselective Bromination of Piperidin-4-one Precursors

The regioselective synthesis of 3-bromopiperidin-4-one derivatives hinges on the careful selection of the piperidin-4-one precursor and the brominating agent. A common strategy involves the direct bromination of an N-substituted piperidin-4-one. For instance, 3-bromo-1-methyl-piperidin-4-one can be prepared by treating 1-methyl-piperidin-4-one with N-bromosuccinimide (NBS) in the presence of ammonium (B1175870) acetate (B1210297). google.com This reaction highlights a method for achieving regioselectivity at the carbon adjacent to the carbonyl group.

The principle of regioselective bromination is a widely explored area in heterocyclic chemistry. tcichemicals.comnih.govnih.govmdpi.com For example, methods have been developed for the selective bromination of various pyridine (B92270) and pyrrolo[1,2-a]quinoxaline (B1220188) systems, which, while not piperidones, establish the precedent for controlling the position of halogenation on a heterocyclic ring. tcichemicals.comnih.gov These approaches often exploit the inherent electronic properties of the substrate or the specific nature of the brominating agent and catalyst system to direct the substitution to the desired position. nih.govmdpi.com

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the bromination process. researchgate.netresearchgate.net Factors such as the choice of brominating agent, solvent, temperature, and catalysts play a significant role.

In the synthesis of 3-bromo-1-methyl-piperidin-4-one, the reaction is typically conducted in diethyl ether at a reduced temperature (below 5°C in an ice bath) to control the reactivity and prevent side reactions. google.com The use of N-bromosuccinimide (NBS) as the bromine source is common, as it is a solid and easier to handle than liquid bromine. google.com

Alternative and often milder brominating reagents are also employed to improve safety and selectivity. Tetrabutylammonium (B224687) tribromide (TBATB) is recognized as a powerful, safe, and easy-to-handle brominating agent that can be used in various reactions, offering an environmentally friendlier option compared to molecular bromine. nih.gov Another advanced method involves using p-toluenesulfonic anhydride (B1165640) as an activator with tetrabutylammonium bromide serving as the nucleophilic bromide source, a technique that facilitates high regioselectivity under mild conditions. tcichemicals.com The positive influence of incorporating bromine atoms into molecules is a subject of broader study, as it can enhance lipophilicity and other properties relevant to bioactive compounds. revmedchir.ro

Table 1: Comparison of Bromination Reagents and Conditions

Reagent System Substrate Example Conditions Key Advantages
N-Bromosuccinimide (NBS) / Ammonium Acetate 1-Methyl-piperidin-4-one Diethyl ether, <5°C Standard, effective for specific precursors google.com
Tetrabutylammonium Tribromide (TBATB) Pyrrolo[1,2-a]quinoxalines Dichloromethane, Room Temp High safety, ease of handling, mild conditions nih.gov
p-Toluenesulfonic Anhydride / Tetrabutylammonium Bromide Fused Pyridine N-Oxides Dichloroethane, 50°C High regioselectivity, avoids highly reactive agents tcichemicals.com

Targeted Synthesis of N-Functionalized 3-Bromopiperidin-4-one Hydrobromide Derivatives

The piperidine (B6355638) nitrogen offers a convenient handle for introducing a wide range of functional groups, enabling the creation of diverse molecular architectures. Piperidin-4-ones are well-established as versatile intermediates for this purpose. nih.govchemrevlett.com

N-Acylation Strategies for 1-Acetyl-3-bromopiperidin-4-one (B3192470) Hydrobromide

The synthesis of N-acetylated derivatives, such as 1-acetyl-3-bromopiperidin-4-one hydrobromide, introduces an amide functionality onto the piperidine ring. chemicalbook.comlookchem.com A general and economical process for the N-acetylation of 4-piperidones involves their reaction with ketene (B1206846) in the presence of a strong acid catalyst. google.com This method is designed to selectively achieve N-acetylation while avoiding the O-acetylation of the enol form. google.com The reaction can be carried out at temperatures ranging from 20°C to 120°C using catalysts like sulfuric acid or p-toluenesulfonic acid. google.com

The broader field of combinatorial chemistry provides a variety of N-acylation reagents and methodologies. researchgate.net Activating agents such as 1-Hydroxybenzotriazole (HOBt) are frequently used to facilitate amide bond formation under mild conditions. researchgate.net These established principles of N-acylation are applicable to the synthesis of 1-acetyl-3-bromopiperidin-4-one and its analogs.

N-Alkylation Pathways for Substituted this compound

N-alkylation is a fundamental method for functionalizing the piperidine nitrogen. researchgate.net The synthesis of N-alkylated piperidones, such as the previously mentioned 3-bromo-1-methyl-piperidin-4-one, serves as a direct example. google.comnih.gov Generally, N-alkylation of piperidines can be achieved by reacting the secondary amine with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net

To facilitate the reaction and neutralize the hydrohalic acid by-product, a base is often added. researchgate.net Common choices include potassium carbonate or sodium bicarbonate. google.comresearchgate.net The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) at room temperature or with gentle heating. researchgate.net For instance, a standard procedure involves the slow addition of an alkyl halide to a solution of the piperidine in anhydrous acetonitrile. researchgate.net

Table 2: Selected N-Substituted 3-Bromopiperidin-4-one Analogs

Compound Name N-Substituent Synthesis Strategy
3-Bromo-1-methylpiperidin-4-one hydrobromide Methyl (-CH₃) N-Alkylation google.comlookchem.com
1-Acetyl-3-bromopiperidin-4-one hydrobromide Acetyl (-COCH₃) N-Acylation chemicalbook.comgoogle.com
N-Benzyl-3-bromopiperidin-4-one hydrobromide Benzyl (-CH₂Ph) N-Alkylation google.com
N-(n-Propyl)-3-bromopiperidin-4-one hydrobromide n-Propyl (-CH₂CH₂CH₃) N-Alkylation google.com

Divergent Synthetic Routes to Diverse N-Substituted Analogs

Divergent synthesis provides an efficient strategy for generating a library of structurally related compounds from a common intermediate. By modifying reaction conditions or reagents, the synthetic pathway can be directed to yield different products. A powerful example of this is switchable solvent-controlled synthesis, where the choice of solvent can rationally tune the selectivity of a reaction to produce different isomers or entirely different heterocyclic systems from the same set of starting materials. epa.gov

In the context of 3-bromopiperidin-4-one, the bromine atom serves as a versatile functional handle for further diversification through cross-coupling reactions. uzh.ch This allows for the introduction of various aryl, alkyl, or other groups at the C3 position, complementing the diversification achieved through N-substitution. This dual functionalization potential makes this compound a valuable scaffold. This approach is seen in the development of complex molecules where a core piperidine structure is systematically modified at multiple positions to optimize biological activity. acs.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Bromopiperidin 4 One Hydrobromide

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The presence of a bromine atom at the α-position to the carbonyl group makes the C3 carbon of 3-bromopiperidin-4-one (B1600526) highly susceptible to attack by nucleophiles. This reactivity is the foundation for numerous synthetic strategies aimed at building molecular complexity.

Intramolecular Cyclization Reactions for Novel Ring Systems

The dual functionality of 3-bromopiperidin-4-one derivatives allows for their use in intramolecular reactions to construct fused heterocyclic systems. A notable example is the synthesis of thiazolo[5,4-c]pyridine (B153566) derivatives, which are key intermediates for pharmacologically active compounds like Edoxaban. In a typical reaction, the N-methylated version of the title compound, 3-bromo-1-methyl-piperidin-4-one, is treated with ethyl thiooxamide. The reaction proceeds through an initial intermolecular nucleophilic substitution by the sulfur atom of the thioamide, followed by an intramolecular cyclization and dehydration to form the stable, fused thiazole (B1198619) ring. google.com This process, known as the Hantzsch thiazole synthesis, demonstrates the utility of 3-bromopiperidin-4-one as a scaffold for creating complex, multi-ring structures. google.comresearchgate.net

Table 1: Intramolecular Cyclization for Thiazolo[5,4-c]pyridine Synthesis google.com

Reactant 1 Reactant 2 Base Solvent Product
3-bromo-1-methyl-piperidin-4-one Ethyl thiooxamide Triethylamine Ethanol 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester

Intermolecular Substitution Processes for Scaffold Elaboration

The bromine atom can be readily displaced by a wide range of external nucleophiles, allowing for the introduction of various functional groups onto the piperidine (B6355638) scaffold. This intermolecular substitution is a fundamental tool for elaborating the core structure. smolecule.com The reactivity is analogous to that of other α-haloketones, such as 3-halogenocyclohex-2-enones, which have been shown to react with nucleophiles like piperidine. rsc.org

Common nucleophiles used in these substitutions include amines, thiols, and alcohols. For instance, the reaction with primary or secondary amines can introduce new side chains, which is a common strategy in medicinal chemistry to modify the pharmacological properties of a lead compound. The reaction of the N-Boc protected analogue, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, with various nucleophiles exemplifies this process, where the bromine is replaced to build more complex piperidine derivatives. smolecule.com The initial step of the thiazole synthesis mentioned previously is a prime example of an intermolecular substitution where the sulfur of ethyl thiooxamide acts as the nucleophile. google.com

Transition Metal-Catalyzed Coupling Reactions at the Bromine Center

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The bromine atom of 3-bromopiperidin-4-one serves as an excellent handle for such transformations, enabling connections to a wide variety of molecular fragments. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-compound with an organoboron reagent (e.g., a boronic acid or ester). While specific examples with 3-bromopiperidin-4-one are not prevalent in primary literature, the well-established reactivity of bromopyridines and other bromoarenes in Suzuki couplings suggests this is a highly feasible transformation. researchgate.netmdpi.com Such a reaction would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C3 position. The general conditions involve a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ and a base. mdpi.comharvard.edu

Buchwald-Hartwig Amination: This is another palladium-catalyzed method, used to form a carbon-nitrogen bond between an aryl or vinyl halide and an amine. wikipedia.orglibretexts.org Applying this to 3-bromopiperidin-4-one would enable the direct coupling of primary or secondary amines, including anilines and morpholine, to the C3 position. rsc.org This reaction is often preferred over classical nucleophilic substitution for its milder conditions and broader substrate scope, particularly with less nucleophilic amines. numberanalytics.com

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.org Its key advantage is the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp³)-C(sp³) bonds. nih.govorganic-chemistry.org This would allow the introduction of alkyl, aryl, and vinyl groups onto the piperidinone ring by reacting 3-bromopiperidin-4-one with the appropriate organozinc compound.

Table 2: Potential Transition Metal-Catalyzed Couplings

Coupling Reaction Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ / Base C(sp²)-C(aryl)
Buchwald-Hartwig Amine (e.g., Morpholine) Pd₂(dba)₃ / Ligand / Base C(sp²)-N

Ring Transformation and Expansion Reactions of 3-Bromopiperidin-4-one Derivatives

Beyond functionalization, the piperidine ring itself can be chemically manipulated to produce different heterocyclic systems, most notably through ring expansion to form seven-membered azepane scaffolds.

Directed Rearrangements to Azepane Scaffolds

The synthesis of azepane derivatives from piperidine precursors is a valuable strategy for accessing these important seven-membered rings. rsc.org A highly effective method for achieving this one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction sequence begins not with the title compound directly, but with a derivative, a β-amino alcohol.

The synthetic route to an azepane from 3-bromopiperidin-4-one would logically proceed as follows:

Formation of a β-amino alcohol: The ketone at C4 is first reduced to a hydroxyl group. Subsequently, the bromine at C3 is substituted with an amino group, typically by using ammonia (B1221849) or an azide (B81097) nucleophile followed by reduction. This creates the necessary 3-amino-4-hydroxypiperidine intermediate.

Rearrangement: The β-amino alcohol is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). This converts the primary amine into a diazonium salt, which is an excellent leaving group. The departure of N₂ gas generates a carbocation at the exocyclic carbon, which triggers a 1,2-alkyl shift of one of the adjacent ring carbons. This migration results in the expansion of the six-membered piperidine ring into a seven-membered azepane ring, with a ketone at the former C4 position. libretexts.orgyoutube.com

This strategic rearrangement provides a powerful method for converting the readily available piperidine skeleton into the less common but pharmaceutically relevant azepane core. rsc.org

Mechanistic Insights into Ring Enlargement Processes

The mechanism of the Tiffeneau-Demjanov rearrangement is a classic example of a carbocation-mediated molecular rearrangement. slideshare.net The key steps are:

Diazotization: The primary amino group of the β-amino alcohol reacts with nitrous acid to form a diazonium ion (-N₂⁺).

Carbocation Formation: The diazonium ion is highly unstable and readily decomposes, releasing nitrogen gas (a thermodynamically favorable process) and leaving behind a primary carbocation adjacent to the ring. wikipedia.org

1,2-Alkyl Shift: The bond between C4 and C5 (or C3 and C4) of the piperidine ring migrates to the electron-deficient carbocation center. This concerted step simultaneously relieves the strain of the carbocation and expands the ring. The choice of which bond migrates can be influenced by stereoelectronic factors and the substitution pattern of the ring. libretexts.org

Deprotonation: The migration results in the formation of a protonated ketone (an oxonium ion), which is then deprotonated by a solvent molecule (like water) to yield the final, stable, ring-expanded ketone (an azepan-4-one). youtube.com

This mechanistic pathway highlights how the strategic placement of functional groups on the piperidine ring can be used to drive complex skeletal transformations, providing access to new and valuable chemical architectures.

Carbonyl Reactivity and Condensation Pathways

The carbonyl group is a cornerstone of organic chemistry, present in a vast array of important compounds and serving as a key electrophilic site for numerous synthetic transformations. thermofisher.com This functional group, consisting of a carbon atom double-bonded to an oxygen atom, is integral to aldehydes, ketones, esters, and amides, among other derivatives. thermofisher.com The inherent polarity of the carbon-oxygen double bond, with the carbon atom being electrophilic, allows for a multitude of reactions, including nucleophilic additions and condensation pathways. thermofisher.comyoutube.com

In the context of 3-Bromopiperidin-4-one hydrobromide, the ketone at the C-4 position is a focal point for chemical modifications. This reactivity is harnessed to construct more complex molecular architectures, such as fused heterocyclic and spirocyclic systems. The strategic manipulation of this carbonyl group, often in concert with the reactivity of the adjacent bromine atom and the piperidine nitrogen, opens avenues for the synthesis of diverse and intricate molecular scaffolds.

The ketone functionality of piperidin-4-one derivatives is a versatile handle for the construction of fused heterocyclic systems. While specific examples detailing the direct use of this compound in the formation of fused systems are not extensively documented in the provided search results, the reactivity of the parent 4-piperidone (B1582916) core is well-established and provides a clear indication of the potential pathways.

One common strategy involves the condensation of the ketone with a dinucleophile, leading to the formation of a new ring fused to the piperidine core. For instance, the reaction of a 4-piperidone with a hydrazine (B178648) derivative can yield a pyrazolo-piperidine system. Similarly, reaction with hydroxylamine (B1172632) could lead to an isoxazolo-piperidine, and condensation with a urea (B33335) or thiourea (B124793) derivative could form fused pyrimidinone or thione systems, respectively.

The general mechanism for these reactions involves an initial nucleophilic attack of one of the nucleophilic centers of the reagent on the carbonyl carbon of the piperidin-4-one. This is followed by an intramolecular cyclization and dehydration, resulting in the fused heterocyclic product. The presence of the bromine atom at the 3-position can influence the reactivity of the carbonyl group and may also participate in subsequent reactions, offering further opportunities for molecular diversification.

A plausible, though not explicitly documented, reaction could involve an intramolecular cyclization facilitated by the bromine atom. For example, under basic conditions, deprotonation of the nitrogen could be followed by an intramolecular nucleophilic attack on the carbonyl, with the resulting alkoxide then displacing the adjacent bromide to form a bicyclic aziridine (B145994) or a rearranged product. However, without specific literature examples, this remains a hypothetical pathway.

The synthesis of complex heterocyclic systems often relies on multi-component reactions where the piperidone core acts as a key building block. These one-pot reactions can efficiently generate molecular complexity from simple starting materials.

Reactant 1Reactant 2Product TypeReaction Type
Piperidin-4-oneHydrazine derivativeFused PyrazoleCondensation
Piperidin-4-oneHydroxylamineFused IsoxazoleCondensation
Piperidin-4-oneUrea/ThioureaFused Pyrimidinone/ThioneCondensation

This table represents potential reactions based on the general reactivity of 4-piperidones.

The synthesis of spirocyclic compounds, where two rings share a single atom, is a significant area of organic synthesis, particularly in the context of drug discovery due to the introduction of three-dimensionality. whiterose.ac.ukrsc.org The carbonyl group of this compound is an ideal anchor point for the construction of spirocyclic systems.

A prominent method for synthesizing spirocycles from piperidin-4-ones is the [3+2] cycloaddition of an azomethine ylide. nih.gov For example, the condensation of isatin (B1672199) with an amino acid like sarcosine (B1681465) or proline generates an azomethine ylide in situ. nih.govamazonaws.com This ylide can then react with a dipolarophile, such as an exocyclic α,β-unsaturated ketone derived from a piperidin-4-one, to yield a spiro-pyrrolidine derivative. nih.gov While this specific example involves a modified piperidone, the principle can be extended to reactions directly at the carbonyl of 3-Bromopiperidin-4-one.

Another approach involves the Strecker-type reaction of the piperidin-4-one ketone with trimethylsilyl (B98337) cyanide and an amine. mdpi.com The resulting α-amino nitrile can be further elaborated to construct a spiro-heterocycle. For instance, reduction of the nitrile to an amine followed by cyclization with a carbonyl source can lead to spiro-oxazolidinones or spiro-imidazolinones. mdpi.com

Multi-component reactions are also powerful tools for the synthesis of spiro compounds. beilstein-journals.orgresearchgate.net A one-pot reaction of isatin, an arylamine, and a 1,3-dicarbonyl compound can lead to the formation of spiro[dihydropyridine-oxindoles]. beilstein-journals.org While this example does not directly use a piperidinone, it highlights the general strategy of using a ketone (in isatin) as the spiro center in a multi-component assembly.

The following table summarizes some established methods for the synthesis of spirocycles from ketone precursors, which are applicable to 3-Bromopiperidin-4-one.

Reaction TypeKey ReagentsSpirocyclic ProductRef.
[3+2] CycloadditionIsatin, Sarcosine/ProlineSpiro-pyrrolidine nih.govamazonaws.com
Strecker ReactionTrimethylsilyl cyanide, AnilineSpiro-imidazolidinone (after further steps) mdpi.com
Three-component reactionIsatin, Arylamine, Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindole] beilstein-journals.org

The presence of the bromine atom at the 3-position of the piperidine ring adds another layer of complexity and potential for further functionalization of the resulting spirocyclic systems. This halogen can be a site for subsequent cross-coupling reactions or other substitutions, allowing for the generation of diverse libraries of spirocyclic compounds.

Strategic Applications of 3 Bromopiperidin 4 One Hydrobromide As a Versatile Building Block in Complex Chemical Synthesis

Construction of Fused and Bridged Heterocyclic Frameworks

The unique arrangement of functional groups in 3-Bromopiperidin-4-one (B1600526) hydrobromide allows for its use in the synthesis of various fused and bridged heterocyclic systems. These complex scaffolds are of significant interest in drug discovery due to their rigid conformations and potential for diverse biological activities.

A notable application of derivatives of 3-Bromopiperidin-4-one hydrobromide is in the construction of the thiazolo[5,4-c]pyridine (B153566) core. This heterocyclic system is a key component in various pharmacologically active compounds. A patented method describes the synthesis of ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate, an intermediate in the preparation of the anticoagulant drug Edoxaban. google.com The synthesis involves the condensation reaction of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide in the presence of a base. google.com This reaction proceeds via a Hantzsch-type thiazole (B1198619) synthesis, where the α-haloketone (3-bromopiperidin-4-one) reacts with the thioamide to form the thiazole ring fused to the piperidine (B6355638) backbone.

Table 1: Synthesis of Thiazolo[5,4-c]pyridine Intermediate

Starting Material Reagent Product Application

This one-pot reaction is efficient and highlights the utility of 3-bromopiperidin-4-one derivatives in rapidly assembling complex heterocyclic systems. google.com

The reactivity of the α-bromoketone moiety in this compound opens avenues for the synthesis of a variety of other nitrogen-containing polycyclic and bridged systems. The piperidin-4-one scaffold itself is a well-established pharmacophore with diverse biological activities, including anticancer and antiviral properties. nih.gov By leveraging the bromine atom as a handle for further chemical transformations, complex molecular architectures can be accessed. For instance, intramolecular cyclization reactions can lead to the formation of bridged systems, which are of interest in medicinal chemistry for their conformational rigidity. While specific examples starting directly from this compound for other bridged systems are not extensively documented in readily available literature, the general reactivity pattern suggests its potential in this area.

Role in Formal and Total Synthesis of Biologically Active Natural Products and Analogs

Natural products and their analogs are a rich source of inspiration for drug discovery. This compound has played a crucial role in the synthesis of several such molecules, most notably the protein kinase C inhibitor, Balanol.

Balanol is a fungal metabolite that exhibits potent and selective inhibition of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways. nih.gov The total synthesis of Balanol has been a significant challenge for synthetic chemists, and several routes have been developed. A key strategic element in some of these syntheses is the use of a 3-bromopiperidin-4-one derivative to construct the central azepane ring of the Balanol core.

While the specific starting material may vary slightly between different synthetic approaches (e.g., the N-protected free base versus the hydrobromide salt), the underlying chemical transformation is similar. The synthesis often involves a ring expansion of the 3-bromopiperidin-4-one derivative to form a 3-amino-4-hydroxyazepane, which constitutes the core of Balanol. This transformation highlights the power of using readily available building blocks like this compound to access complex and biologically relevant molecular architectures.

Table 2: Key Compounds in Balanol Synthesis

Precursor Key Intermediate Final Product Biological Activity

The piperidin-4-one nucleus is a versatile scaffold that has been incorporated into a wide range of pharmacologically active compounds. nih.govbiomedpharmajournal.org The presence of the bromine atom in this compound provides a reactive site for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening. For example, the bromine can be displaced by various nucleophiles to introduce different substituents at the 3-position, leading to new chemical entities with potentially unique pharmacological profiles. The ketone at the 4-position can also be readily modified, for instance, by reduction to an alcohol or conversion to an oxime, further expanding the chemical space accessible from this starting material. These modifications can lead to compounds with a range of activities, including but not limited to anticancer, antiviral, and central nervous system effects. nih.gov

Design and Synthesis of Advanced Pharmaceutical Intermediates and Ligands

Beyond its use in the total synthesis of natural products, this compound serves as a valuable building block for the design and synthesis of advanced pharmaceutical intermediates and ligands. asischem.com The piperidine scaffold is a common feature in many approved drugs, and the ability to introduce functionality at specific positions is crucial for optimizing drug-receptor interactions.

The bromine atom in this compound can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to attach various aryl or heteroaryl groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The ketone functionality can be used to introduce further diversity, for example, through reductive amination to append different amine-containing side chains. The combination of these transformations enables the synthesis of a wide array of complex molecules that can be screened for their affinity and selectivity towards specific biological targets. The development of potent and selective inhibitors for kinases, such as cyclin G-associated kinase (GAK), has been achieved using isothiazolo[4,3-b]pyridine scaffolds, which can potentially be synthesized from piperidine-based precursors. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate
Edoxaban
3-Bromo-1-methyl-piperidin-4-one
Ethyl thiooxamide
Balanol
3-Amino-4-hydroxyazepane

Development of N-(3-Hydroxy-4-piperidinyl)benzamide Derivatives

A significant application of this compound is in the synthesis of N-(3-hydroxy-4-piperidinyl)benzamide derivatives, a class of compounds investigated for their gastrointestinal motility stimulating properties. The synthesis leverages the reactivity of the dual functional groups within the starting material. A patented method describes the preparation of cis-derivatives of N-(3-hydroxy-4-piperidinyl)-benzamide. semanticscholar.org

The process involves a multi-step sequence that masterfully utilizes the inherent reactivity of the 3-bromo-4-ketone structure. The N-benzyl protected 3-bromopiperidin-4-one serves as a key intermediate. The synthesis proceeds through the reduction of the ketone, followed by nucleophilic substitution of the bromine atom to install an amino group, which is then acylated to form the final benzamide (B126) derivative. The stereochemical outcome, yielding the cis-hydroxy-amino configuration, is crucial for the biological activity of these gastrointestinal prokinetic agents. semanticscholar.org

Table 1: Examples of Synthesized N-(3-Hydroxy-4-piperidinyl)benzamide Derivatives

Derivative NameR¹ SubstituentR³, R⁴, R⁵ Substituents on Benzamide Ring
Derivative AHydrogen4-amino, 5-chloro, 2-methoxy
Derivative BC₁₋₆alkyl4-amino, 5-chloro, 2-ethoxy
Derivative CArylC₁₋₆alkyl4-nitro, 2-hydroxy

This table illustrates the structural diversity achievable from the common piperidinone starting material.

Exploration of Piperidinone Scaffolds in Sigma Receptor Ligand Discovery

The piperidinone scaffold is a cornerstone in the development of ligands for sigma (σ) receptors, which are implicated in a wide range of central nervous system (CNS) disorders. nih.gov The structural features of this compound make it an ideal starting point for creating diverse libraries of potential sigma receptor ligands. The piperidine ring is a hallmark pharmacophore for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor binding. researchgate.net While a variety of alkylamines can bind to the σ₁ receptor with high affinity, piperidine-derived analogs have demonstrated exceptionally potent affinities. researchgate.net

Research into structure-activity relationships (SAR) has shown that the piperidine moiety is a key structural element for dual activity at histamine (B1213489) H₃ and σ₁ receptors. nih.gov For instance, substituting a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ₁ receptor. nih.gov The N-substituent on the piperidine ring and substitutions on attached aromatic moieties can be systematically varied to probe the pharmacophore profile and optimize binding affinity and selectivity. semanticscholar.orgnih.gov For example, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed high affinity and selectivity for σ₁ receptors, with the unsubstituted parent compound displaying a Kᵢ value of 3.90 nM. nih.gov

Table 2: Piperidinone-Based Sigma Receptor Ligands and SAR Insights

Compound ClassKey Structural FeatureImpact on Activity
N-(1-benzylpiperidin-4-yl)phenylacetamidesPhenylacetamide substitutionHalogen substitution generally increased σ₂ affinity; electron-donating groups resulted in weak σ₂ affinity. nih.gov
Spiro-cyclic piperidinesSpiro-cyclic systemMost compounds showed high affinity and selectivity for σ₁R. unict.it
Piperidine vs. Piperazine CoreBasic core structureReplacing piperazine with piperidine significantly enhanced σ₁R affinity while maintaining H₃R affinity. nih.gov

Integration into Proteolysis-Targeting Chimeras (PROTACs) for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. While direct utilization of this compound in published PROTACs is not prominent, its structural motifs, particularly the piperidine ring, are highly relevant to PROTAC design.

Piperidine and piperazine rings are frequently incorporated into PROTAC linkers to enhance rigidity and improve solubility, which can lead to improved activity. nih.govnih.gov The piperidine ring of some Bruton's tyrosine kinase (BTK) inhibitors has been identified as an ideal site for linker attachment in the design of BTK-degrading PROTACs. acs.org Furthermore, piperidinedione derivatives, which share a core structural element with our subject compound, are being developed as novel E3 ligase ligands for PROTACs, acting on the Cereblon (CRBN) protein. google.com The reactive handles on this compound (the ketone and the bromide) offer synthetic entry points for tethering to either a POI ligand or an E3 ligase ligand, making it a potentially valuable, though currently underutilized, building block in this cutting-edge field of drug discovery.

Rational Design of Derivatives for Specific Biological Targets

Rational drug design aims to develop compounds with improved potency and selectivity by understanding and exploiting the three-dimensional structure and physicochemical properties of the biological target. nih.gov this compound is an exemplary scaffold for such rational design strategies due to its conformational constraints and the synthetic versatility offered by its bromo- and keto- functionalities.

The development of selective sigma receptor ligands provides a clear example of this approach. Structure-activity relationship (SAR) studies are conducted by creating a series of analogs where specific parts of the molecule are systematically modified. semanticscholar.org For instance, in the N-(1-benzylpiperidin-4-yl)phenylacetamide series, it was found that 3-substituted compounds generally had higher affinity for both σ₁ and σ₂ receptors compared to their 2- or 4-substituted counterparts. nih.gov The 2-fluoro-substituted analogue emerged with the highest selectivity for σ₁ receptors. nih.gov This systematic approach allows researchers to build a quantitative understanding (QSAR) of how factors like hydrophobicity, electronics, and steric bulk influence binding affinity and selectivity. semanticscholar.orgnih.gov

The compound also serves as a precursor for more complex heterocyclic systems. For example, it undergoes condensation reactions with ethyl thiooxamide to generate thiazolo[5,4-c]pyridine cores, which are key intermediates in the synthesis of anticoagulants like Edoxaban. google.com This transformation highlights how the inherent reactivity of the α-bromoketone can be rationally employed to construct entirely new ring systems tailored for specific biological targets.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(3-Hydroxy-4-piperidinyl)benzamide
N-benzyl piperidin-4-one
Edoxaban
3-bromo-1-methyl-piperidin-4-one
ethyl thiooxamide
N-(1-benzylpiperidin-4-yl)phenylacetamide
Thiazolo[5,4-c]pyridine

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 3 Bromopiperidin 4 One Hydrobromide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 3-Bromopiperidin-4-one (B1600526) hydrobromide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For piperidin-4-one derivatives, the chemical shifts, splitting patterns, and integration of the proton signals offer valuable information about the substitution pattern and conformation of the piperidine (B6355638) ring. asianpubs.orgkfupm.edu.sa In the case of 3-Bromopiperidin-4-one hydrobromide, the protons on the piperidine ring would exhibit characteristic shifts due to the presence of the bromine atom and the carbonyl group. The proton on the carbon bearing the bromine (C3) would likely appear as a multiplet at a downfield-shifted position compared to unsubstituted piperidine. The protons on the carbons adjacent to the nitrogen and the carbonyl group (C2, C5, and C6) would also show distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. For instance, in related piperidine compounds, the protons adjacent to the nitrogen typically appear in the range of 2.8-3.5 ppm. chemicalbook.com

Detailed ¹H NMR data for specific analogs can provide further insights. For example, in 3-methyl-2,6-diphenyl piperidin-4-one, the methyl protons and the phenyl protons give rise to distinct signals that confirm their presence and positioning within the molecule. asianpubs.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon (C4) is expected to have a characteristic downfield shift, typically in the range of 190-220 ppm. The carbon atom bonded to the bromine (C3) will also be shifted downfield due to the deshielding effect of the halogen. The remaining carbon atoms of the piperidine ring (C2, C5, and C6) will appear at higher field strengths. The analysis of ¹³C NMR spectra of various substituted piperidin-4-ones has been crucial in confirming their structures. researchgate.net

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the piperidine ring of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.

The application of these 2D NMR techniques is essential for the unambiguous structural assignment of complex piperidine analogs. kfupm.edu.sanih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition. The exact mass of the molecular ion can be compared to the calculated theoretical mass to verify the compound's identity with a high degree of confidence. For instance, the monoisotopic mass of the related compound 3-Bromo-1-methylpiperidin-4-one has been calculated to be 190.99458 Da. nih.gov

Coupling mass spectrometry with chromatographic separation techniques like Liquid Chromatography (LC-MS) and Gas Chromatography (GC-MS) provides a powerful platform for analyzing complex mixtures, assessing compound purity, and monitoring the progress of chemical reactions.

LC-MS: This technique is particularly useful for the analysis of polar and non-volatile compounds like this compound. umb.edunih.gov The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This is crucial for ensuring the purity of the synthesized compound and for identifying any byproducts.

GC-MS: While less common for hydrobromide salts due to their low volatility, GC-MS can be used for the analysis of the free base form of 3-Bromopiperidin-4-one or its more volatile derivatives. researchgate.net This technique is highly effective for separating and identifying volatile compounds in a mixture.

The combination of these chromatographic and mass spectrometric methods provides a comprehensive analytical toolkit for the characterization of this compound and its analogs, ensuring their structural integrity and purity. chemnet.comchemicalbook.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present within a molecule. labmanager.com These techniques provide a molecular fingerprint, offering detailed information about chemical structure and bonding. labmanager.com

FTIR spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. scispace.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. scispace.com For this compound, FTIR analysis is crucial for identifying its key functional groups.

The piperidinone ring, a core component of the molecule, exhibits characteristic vibrational bands. nih.gov The N-H stretching vibration of the secondary amine within the piperidine ring is typically observed in the region of 3300-3500 cm⁻¹. researchgate.net The presence of the hydrobromide salt would likely shift and broaden this peak due to hydrogen bonding. The carbonyl (C=O) group of the ketone at the 4-position gives rise to a strong absorption band, generally found between 1700 cm⁻¹ and 1725 cm⁻¹. The C-N stretching vibrations of the piperidine ring usually appear in the 1250-1020 cm⁻¹ range. Furthermore, the C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹.

A hypothetical FTIR data table for this compound is presented below, based on characteristic frequencies for similar structures.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (HBr salt)3200-3400Strong, Broad
C-H Stretch (Aliphatic)2850-2960Medium
C=O Stretch (Ketone)1715Strong
C-N Stretch1200-1250Medium
C-Br Stretch550-600Medium-Weak

This table is illustrative and actual peak positions may vary based on the specific molecular environment and intermolecular interactions.

Raman spectroscopy provides complementary information to FTIR and is particularly advantageous for analyzing aqueous samples and non-polar bonds. labmanager.comeuropeanpharmaceuticalreview.com It is based on the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. nih.gov

For this compound, Raman spectroscopy can be particularly useful for observing the vibrations of the carbon backbone and the C-Br bond, which may show weak or no absorption in the FTIR spectrum. The symmetric vibrations of the piperidinone ring are often strong in the Raman spectrum. The technique is also excellent for studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. labmanager.com

A comparative table highlighting the strengths of FTIR and Raman for this analysis is provided:

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle IR AbsorptionInelastic Light Scattering
Sample Prep Often requires sample preparation (e.g., KBr pellets)Minimal to no sample preparation needed
Water Interference Strong water absorption can obscure signalsWeak water scattering, ideal for aqueous solutions
Key Information Excellent for polar functional groups (C=O, N-H)Strong signals for non-polar and symmetric bonds
Spatial Resolution Diffraction limited to several micrometersCan achieve higher spatial resolution

The synergistic use of both FTIR and Raman spectroscopy provides a more complete vibrational profile of this compound, leading to a more confident structural assignment. eag.comnih.gov

Advanced and Hyphenated Spectroscopic Techniques for Enhanced Characterization

To overcome the limitations of conventional spectroscopic methods, advanced and hyphenated techniques have emerged, offering enhanced spatial resolution and chemical information.

Optical Photothermal Infrared (O-PTIR) spectroscopy is a novel technique that combines the chemical specificity of infrared spectroscopy with sub-micron spatial resolution, overcoming the diffraction limit of conventional IR microscopy. nih.gov It works by detecting the photothermal response of a sample upon absorption of a tunable, pulsed IR laser. nih.govyoutube.com

This technique would be highly beneficial for analyzing the distribution of this compound within a complex pharmaceutical formulation at the micro- to nano-scale. nih.gov For instance, it could be used to map the active pharmaceutical ingredient (API) and excipients in a tablet, ensuring homogeneity. nih.govconsensus.app The high resolution of O-PTIR allows for the chemical analysis of individual particles and can provide insights into potential interactions between the drug and other components. nih.gov

Atomic Force Microscopy-Infrared (AFM-IR) is another powerful technique that provides nanoscale chemical analysis by combining the high spatial resolution of atomic force microscopy with the chemical identification capabilities of infrared spectroscopy. acs.orgspectralysbiotech.com The AFM tip detects the local thermal expansion of the sample induced by the absorption of IR radiation. acs.org

AFM-IR can generate IR spectra and chemical images with a spatial resolution down to 10-100 nanometers. optica.orgblue-scientific.com This would allow for an unprecedented level of detail in the characterization of this compound, enabling the study of its distribution on surfaces, in thin films, or within nanostructured delivery systems. optica.org The technique provides IR spectra that are directly comparable to conventional FTIR spectra, facilitating data interpretation. spectralysbiotech.com

A comprehensive understanding of a complex molecule like this compound is best achieved through the synergistic application of multiple spectroscopic techniques. While FTIR and Raman provide foundational information on functional groups, advanced methods like O-PTIR and AFM-IR offer a deeper understanding of the spatial distribution and nanoscale chemical properties.

For instance, initial screening with FTIR and Raman can confirm the identity and bulk purity of the compound. eag.com Subsequently, O-PTIR and AFM-IR can be employed to investigate the solid-state properties, such as crystal morphology and the distribution of the API in a formulated product. This multi-faceted approach ensures a thorough characterization, which is critical for drug development and quality control. The combination of these techniques provides a more complete picture than any single method could alone. eag.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.